Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate
Description
Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core. This racemic mixture contains two stereocenters at positions 4S and 7S, with substituents including a tert-butyl group at position 5, an ethyl group at position 7, a methyl group at position 4, and two carboxylate esters at positions 5 and 7.
The compound’s diazepine ring system confers conformational flexibility, which may influence binding to biological targets. The tert-butyl and ethyl groups likely enhance lipophilicity, impacting pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
5-O-tert-butyl 7-O-ethyl (4R,7R)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-9-18(15(21)23-16(3,4)5)11(2)13-7-8-17-19(13)10-12/h7-8,11-12H,6,9-10H2,1-5H3/t11-,12-/m1/s1 |
InChI Key |
CPUAMPLLDWNZDG-VXGBXAGGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN([C@@H](C2=CC=NN2C1)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(C(C2=CC=NN2C1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce simpler derivatives, and substitution reactions can introduce new functional groups .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 323.39 g/mol
Structural Features
The compound features a fused pyrazole and diazepine ring system, which is crucial for its biological activities. The stereochemistry of the compound plays a vital role in its interactions within biological systems.
Therapeutic Potential
Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that this compound may modulate pathways involved in cell growth and survival, indicating potential anticancer effects.
- Neuroactive Effects : Similar compounds in the pyrazolo family have shown neuroactive properties, suggesting that this compound may also influence neurological pathways.
Biological Interaction Studies
Research into how this compound interacts with various biological targets is ongoing. These studies typically involve:
- Cell Line Assays : Evaluating the compound's effects on different cancer cell lines to assess cytotoxicity and growth inhibition.
- Enzyme Inhibition Studies : Investigating the potential of the compound to inhibit specific enzymes related to disease pathways.
Comparative Studies
The unique structure of this compound allows for comparative studies with other compounds in its class. The following table summarizes some similar compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]diazepine | Fused pyrazole and diazepine rings | Anticancer properties |
| Tetrahydropyrazolo derivatives | Variations in ring saturation | Neuroactive effects |
| Substituted pyrazolo compounds | Diverse functional groups | Enzyme inhibition |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Industrial production may utilize continuous flow reactors under optimized conditions to enhance yield and purity while ensuring scalability.
Mechanism of Action
The mechanism of action of Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, computational similarity metrics, and synthesis strategies for pyrazolo-diazepine derivatives and related bicyclic systems.
Structural and Functional Group Comparison
Key Observations :
- The target compound’s dual carboxylate esters differentiate it from monofunctional analogs (e.g., ).
- Brominated imidazo-diazepines (e.g., ) exhibit higher reactivity due to halogen substituents, unlike the target’s alkyl groups.
- Tricyclic dibenzo-diazepines () lack the pyrazolo ring but share conformational flexibility .
Computational Similarity Analysis
Hypothetical Insights :
Biological Activity
Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a complex organic compound belonging to the pyrazolo[1,5-a][1,4]diazepine family. Its unique fused ring structure contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₄ with a molecular weight of approximately 323.39 g/mol. The compound's stereochemistry is critical for its biological interactions and efficacy.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
1. Anticancer Properties
Preliminary studies suggest that this compound may modulate pathways involved in cell growth and survival. Its structural similarity to other compounds in the pyrazolo family highlights its potential as an anticancer agent.
2. JAK Inhibition
The compound has shown promise in inhibiting Janus kinase (JAK) activity. JAKs are critical for cytokine signaling and immune responses. In vitro assays have demonstrated that derivatives of this compound can inhibit JAK-mediated phosphorylation processes, which may lead to reduced inflammatory cytokine production and T cell proliferation .
3. Antimicrobial Activity
Related compounds within the pyrazolo family have been identified as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS), suggesting that this compound may also possess antimicrobial properties against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyrazolo and diazepine rings significantly affect the compound's potency and selectivity against various biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]diazepine | Fused pyrazole and diazepine rings | Anticancer properties |
| Tetrahydropyrazolo derivatives | Variations in ring saturation | Neuroactive effects |
| Substituted pyrazolo compounds | Diverse functional groups | Enzyme inhibition |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
Case Study 1: JAK Inhibition
In a study examining JAK inhibition by related compounds, Racemic-(4S,7S)-5-Tert-butyl derivatives demonstrated significant inhibition of JAK3-mediated STAT phosphorylation at low nanomolar concentrations. This suggests a promising pathway for therapeutic intervention in autoimmune diseases and cancers driven by cytokine signaling .
Case Study 2: Antimicrobial Efficacy
Compounds derived from the pyrazolo family were tested against Mycobacterium tuberculosis with promising results indicating effective inhibition of PS activity. These findings suggest potential applications for Racemic-(4S,7S)-5-Tert-butyl derivatives in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
